Rabeprazole-d3 Sodium Salt

Vue d'ensemble

Description

Rabeprazole-d3 Sodium Salt is a deuterated form of Rabeprazole Sodium, a proton pump inhibitor used to reduce stomach acid production. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Rabeprazole, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.

Mécanisme D'action

Target of Action

Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .

Mode of Action

Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .

Pharmacokinetics

Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .

Action Environment

Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .

Analyse Biochimique

Biochemical Properties

Rabeprazole-d3 Sodium Salt plays a significant role in biochemical reactions. It inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently suppresses basal and stimulated gastric acid secretion . The interactions with these enzymes and proteins are crucial for its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its influence on gastric acid secretion. By inhibiting the H+, K+ATPase of the gastric cells, it can significantly impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its transformation into an active sulphenamide form in the acidic environment of the parietal cells . This active form inhibits the H+, K+ATPase, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate effects on gastric acid secretion .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the inhibition of gastric acid secretion

Subcellular Localization

Current understanding is primarily related to its activity in the parietal cells of the stomach .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d3 Sodium Salt involves the incorporation of deuterium atoms into the Rabeprazole molecule. The process typically starts with the synthesis of the deuterated intermediate, which is then converted into the final product. One common method involves the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form the deuterated intermediate. This intermediate is then oxidized to form Rabeprazole-d3, which is subsequently converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Rabeprazole-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the molecule can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Rabeprazole-d3 Sodium Salt serves as an isotope-labeled internal standard in mass spectrometry. This application is crucial for accurately quantifying Rabeprazole concentrations in biological samples, as the deuterated form provides a distinct mass signature that can be easily differentiated from non-deuterated compounds. The enhanced stability of Rabeprazole-d3 allows researchers to conduct detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics of Rabeprazole and similar compounds.

Drug Interaction Studies

Research indicates that this compound can interact with other medications metabolized by cytochrome P450 enzymes. Understanding these interactions is vital for assessing potential drug-drug interactions in clinical settings. Studies have shown that Rabeprazole can influence the absorption and efficacy of concomitantly administered drugs, making it an important compound for evaluating polypharmacy risks, particularly in populations with multiple comorbidities.

Therapeutic Research

Recent studies have explored the therapeutic effects of Rabeprazole-d3 beyond its traditional use as a proton pump inhibitor for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Notably, it has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer research. For instance, Rabeprazole-d3 has demonstrated inhibitory effects on uridine nucleoside ribohydrolase with an IC50 value of 0.3 μM, indicating its relevance in developing novel cancer therapies.

Formulation Development

The stability of this compound has prompted research into innovative drug formulations. A study developed immediate-release oral tablets incorporating sodium bicarbonate to enhance gastric stability while delivering rapid therapeutic effects. The formulation demonstrated a high dissolution rate and stability over 12 months, indicating its potential for improving patient adherence and treatment outcomes in acid-related disorders.

Case Study 1: Efficacy in GERD Treatment

A prospective observational study analyzed 1,796 patients treated with twice-daily doses of Rabeprazole sodium. Results indicated significant improvements in health-related quality of life scores and endoscopic healing rates compared to standard once-daily regimens (p<0.001). This underscores the compound's efficacy in managing GERD symptoms effectively over extended periods.

Case Study 2: Cancer Research Application

In vitro studies have demonstrated that Rabeprazole-d3 induces apoptosis in specific cancer cell lines, providing a foundation for further exploration into its potential as an adjunct therapy in oncology.

Comparaison Avec Des Composés Similaires

Similar Compounds

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Also a proton pump inhibitor used to reduce stomach acid production.

Lansoprazole: Another compound in the same class with similar uses.

Uniqueness

Rabeprazole-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly useful in pharmacokinetic and metabolism studies, where precise tracking of the compound is essential .

Activité Biologique

Rabeprazole-d3 Sodium Salt is a deuterated derivative of rabeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This compound has garnered attention not only for its therapeutic applications in treating gastroesophageal reflux disease (GERD) and peptic ulcers but also for its potential in research settings due to its unique isotopic labeling. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in both clinical and research contexts.

1. Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇D₃N₃NaO₃S

- Molecular Weight : Approximately 384.44 g/mol

- Deuterium Substitution : The presence of three deuterium atoms enhances the stability and facilitates precise pharmacokinetic studies compared to the non-deuterated form.

This compound functions primarily as a proton pump inhibitor, which means it inhibits the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. This mechanism is crucial for managing conditions associated with excessive stomach acid.

This compound irreversibly binds to the H+/K+-ATPase enzyme, effectively blocking the final step of gastric acid secretion. This binding occurs in an acidic environment, allowing the drug to accumulate in the stomach and exert its effects rapidly. The inhibition of this enzyme results in:

- Decreased Gastric Acid Secretion : Provides relief from acid-related disorders.

- Apoptotic Induction : Recent studies have indicated that Rabeprazole-d3 can induce apoptosis in certain cancer cell lines, suggesting potential applications beyond gastrointestinal disorders .

3. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies indicate that:

- Absorption : Rapid absorption occurs post-administration, with peak plasma concentrations achieved within a short time frame.

- Metabolism : It undergoes hepatic metabolism primarily through non-enzymatic pathways, making it less susceptible to genetic polymorphisms affecting drug metabolism .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Tmax) | 0.5 hours |

| Bioavailability | High |

| Half-Life | Approximately 1 hour |

| Metabolic Pathways | Non-enzymatic |

4. Biological Activity in Research

This compound's role as an internal standard in mass spectrometry allows for accurate quantification of rabeprazole levels in biological samples. Its unique isotopic labeling facilitates:

- Pharmacokinetic Studies : Used to investigate the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole.

- Drug Interaction Studies : Understanding interactions with other medications metabolized by cytochrome P450 enzymes is crucial for assessing potential drug-drug interactions.

5. Case Studies and Clinical Applications

Recent studies have explored the applications of this compound in various clinical settings:

- Gastroesophageal Reflux Disease (GERD) : Clinical trials have demonstrated that rabeprazole achieves optimal acid suppression rapidly compared to other PPIs, making it effective for patients requiring immediate relief .

- Cancer Research : Investigations into its apoptotic effects suggest a potential role in cancer therapy, particularly regarding certain cell lines responsive to rabeprazole-induced apoptosis.

6. Conclusion

This compound represents a significant advancement in both therapeutic applications and research methodologies related to proton pump inhibitors. Its unique properties as a deuterated compound enhance stability and accuracy in pharmacokinetic studies while offering promising avenues for exploring its effects beyond gastrointestinal disorders.

Future research should focus on further elucidating its mechanisms of action in cancer biology and optimizing its use as a reliable internal standard in analytical chemistry.

Propriétés

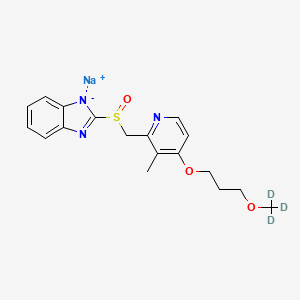

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.